9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is a bicyclic compound that features a bromine atom and a hydroxyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol typically involves the bromination of bicyclo[3.3.1]non-5-en-1-ol. This can be achieved through the reaction of the parent alcohol with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 9-hydroxybicyclo[3.3.1]non-5(9)-en-1-ol derivatives.
Oxidation: Formation of 9-bromobicyclo[3.3.1]non-5(9)-en-1-one.
Reduction: Formation of bicyclo[3.3.1]non-5(9)-en-1-ol or bicyclo[3.3.1]nonane derivatives.
Scientific Research Applications
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A compound with sulfur atoms in the bicyclic structure.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: A compound with selenium and sulfur atoms in the bicyclic structure.
Uniqueness
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its bicyclic structure. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61242-26-0 |
---|---|
Molecular Formula |
C9H13BrO |
Molecular Weight |
217.10 g/mol |
IUPAC Name |
9-bromobicyclo[3.3.1]non-5(9)-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c10-8-7-3-1-5-9(8,11)6-2-4-7/h11H,1-6H2 |
InChI Key |
NUAUUSXXSQCYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C1)(CCC2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.